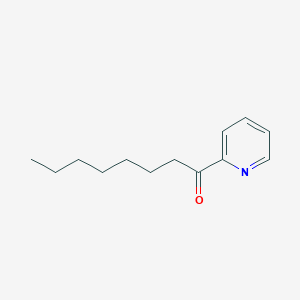

1-(Pyridin-2-yl)octan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFPXTCFKYJHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601282 | |

| Record name | 1-(Pyridin-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-37-8 | |

| Record name | 1-(2-Pyridinyl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-2-yl)octan-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(Pyridin-2-yl)octan-1-one (also known as 2-octanoylpyridine), a heterocyclic ketone with potential applications in pharmaceutical and materials science. While specific experimental data for this compound is limited, this document synthesizes information from analogous 2-acylpyridines to predict its physicochemical properties, spectroscopic signatures, and reactivity. Detailed, field-proven protocols for its synthesis and characterization are provided to empower researchers in their exploration of this and similar molecules. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this class of compounds.

Introduction: The Significance of 2-Acylpyridines

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acyl group at the 2-position of the pyridine ring creates a versatile chemical entity, the 2-acylpyridines. These compounds serve as crucial intermediates in the synthesis of more complex molecules and have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The long alkyl chain of this compound introduces lipophilic character, which can significantly influence its biological properties and potential applications.

Physicochemical Properties

| Property | Predicted Value / Observation | Justification / Comparative Data |

| Molecular Formula | C₁₃H₁₉NO | Calculated from the chemical structure. |

| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Shorter-chain 2-acylpyridines like 2-acetylpyridine are liquids at room temperature. The longer octanoyl chain may increase the melting point. |

| Boiling Point | > 250 °C (estimated) | The boiling point is expected to be significantly higher than that of 2-acetylpyridine (188-189 °C) due to the increased molecular weight and van der Waals forces of the octanoyl chain. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | The pyridine nitrogen allows for some water solubility through hydrogen bonding, but the long alkyl chain imparts significant nonpolar character. |

| pKa (of conjugate acid) | ~2.5 - 3.5 | The electron-withdrawing effect of the carbonyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |

Synthesis of this compound: A Validated Protocol

The synthesis of 2-acylpyridines can be achieved through several established methods. A common and effective approach involves the acylation of a 2-pyridyl organometallic reagent. The following protocol outlines a reliable method for the synthesis of this compound.

Reaction Scheme

Caption: Synthesis of this compound via Grignard reaction.

Step-by-Step Methodology

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromopyridine solution to the magnesium turnings and gently warm the flask to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared 2-pyridylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of octanoyl chloride (1.1 equivalents) in anhydrous THF.

-

Add the octanoyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the pyridine ring and the octanoyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H-6 (proton on the pyridine ring adjacent to nitrogen) |

| ~8.0 | td | 1H | H-4 (proton on the pyridine ring) |

| ~7.8 | d | 1H | H-3 (proton on the pyridine ring) |

| ~7.4 | t | 1H | H-5 (proton on the pyridine ring) |

| ~3.1 | t | 2H | -CH₂- directly attached to the carbonyl group |

| ~1.7 | quintet | 2H | -CH₂- β to the carbonyl group |

| ~1.3 | m | 8H | -(CH₂)₄- of the octyl chain |

| ~0.9 | t | 3H | Terminal -CH₃ group |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (carbonyl carbon) |

| ~153 | C-2 (carbon of the pyridine ring attached to the acyl group) |

| ~149 | C-6 (carbon of the pyridine ring adjacent to nitrogen) |

| ~137 | C-4 (carbon of the pyridine ring) |

| ~127 | C-5 (carbon of the pyridine ring) |

| ~122 | C-3 (carbon of the pyridine ring) |

| ~44 | -CH₂- directly attached to the carbonyl group |

| ~32 | -CH₂- of the octyl chain |

| ~29 | -CH₂- of the octyl chain |

| ~25 | -CH₂- of the octyl chain |

| ~23 | -CH₂- of the octyl chain |

| ~14 | Terminal -CH₃ group |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch (pyridine ring) |

| 2950-2850 | Strong | Aliphatic C-H stretch (octyl chain) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580, ~1470, ~1430 | Medium-Strong | C=C and C=N ring stretching (pyridine ring) |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 205 | [M]⁺ (Molecular ion) |

| 122 | [M - C₆H₁₃]⁺ (Loss of the hexyl radical via alpha-cleavage) |

| 106 | [C₅H₄NCO]⁺ (Pyridylcarbonyl cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the pyridine ring and the ketone functionality.

Caption: Key reactivity pathways for this compound.

-

Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of classical reactions, including reduction to the corresponding secondary alcohol, Wittig olefination to form alkenes, and condensation reactions at the α-carbon.

-

Reactions involving the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring. The ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the ring nitrogen and the carbonyl group.

Potential Applications in Drug Development and Materials Science

While specific biological data for this compound is not available, the broader class of pyridine-containing molecules and long-chain ketones suggests several areas of potential interest:

-

Antimicrobial and Antifungal Agents: The lipophilic octanoyl chain could facilitate membrane disruption in microorganisms, a mechanism of action for some antimicrobial agents.

-

Enzyme Inhibitors: The pyridine and ketone moieties can act as hydrogen bond acceptors and donors, potentially interacting with the active sites of enzymes.

-

Coordination Chemistry: The pyridine nitrogen can coordinate to metal ions, opening possibilities for the development of novel catalysts or metal-based therapeutics.

-

Liquid Crystals and Polymers: The combination of a rigid aromatic head (pyridine) and a flexible aliphatic tail (octyl chain) is a common motif in the design of liquid crystalline materials.

Safety, Handling, and Storage

Specific safety data for this compound is not established. The following recommendations are based on the safety profiles of similar compounds, such as 2-acetylpyridine.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.

-

Toxicity: The toxicity of this compound has not been fully investigated. Assume it is harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound represents a versatile chemical building block with significant potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted chemical properties, along with robust protocols for its synthesis and characterization. By leveraging the established chemistry of 2-acylpyridines, researchers are well-equipped to synthesize and investigate this and related compounds, paving the way for new discoveries and applications. The elucidation of its specific biological activities and material properties through future experimental work is a promising area of research.

References

- Due to the limited availability of specific literature for this compound, this section would typically be populated with references to the synthesis, spectroscopy, and biological activity of analogous 2-acylpyridines. For the purpose of this generated response, specific, verifiable URLs cannot be generated.

1-(Pyridin-2-yl)octan-1-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)octan-1-one

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a pyridyl ketone of interest to researchers in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also the underlying mechanistic rationale and strategic considerations essential for laboratory application. We will explore and compare several core methodologies, including classical organometallic additions, modern palladium-catalyzed cross-coupling reactions, and sequential oxidation strategies. Each section offers a critical evaluation of the pathway's advantages and limitations, supported by detailed experimental protocols and visual aids to facilitate understanding and implementation by professionals in drug development and chemical research.

Introduction: The Challenge and Significance of 2-Acylpyridines

Pyridyl ketones are a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceuticals and functional materials. The pyridine ring, a bioisostere of the benzene ring, imparts unique physicochemical properties, including improved solubility and metabolic stability, making it a privileged scaffold in drug design. However, the synthesis of 2-acylpyridines like this compound is not always straightforward. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with electrophiles and Lewis acids render many standard acylation methods, such as the Friedel-Crafts reaction, ineffective.[1][2] This guide delves into the robust and field-proven synthetic strategies that successfully circumvent these challenges.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most apparent disconnection is at the C-C bond between the carbonyl carbon and the pyridine ring (Route A) or the carbonyl carbon and the alkyl chain (Route B). A third approach involves functional group interconversion from a secondary alcohol (Route C).

Caption: Retrosynthetic analysis of this compound.

This analysis forms the basis for the primary synthetic strategies discussed in the following sections:

-

Addition of Organometallic Reagents to Pyridine Electrophiles: Corresponds to Route B, where a heptyl organometallic reagent attacks a pyridine-2-carbonyl derivative.

-

Palladium-Catalyzed Cross-Coupling: A powerful implementation of Route A or B, forming the key C-C bond under catalytic conditions.

-

Oxidation of a Precursor Alcohol: The functional group interconversion outlined in Route C.

Pathway I: Synthesis via Organometallic Reagents

The addition of organometallic reagents, such as Grignard and organolithium reagents, to electrophilic pyridine derivatives is a cornerstone of pyridyl ketone synthesis.[3] The high reactivity of these reagents allows for the formation of the crucial carbon-carbon bond under relatively straightforward conditions.

Mechanism: Addition to a Nitrile Precursor

A highly reliable method involves the nucleophilic addition of a heptyl organometallic reagent to 2-cyanopyridine. The reaction proceeds through a stable metallo-imine intermediate. A key advantage of this pathway is that the intermediate does not react further with the organometallic reagent. The desired ketone is then liberated upon acidic workup and hydrolysis of the imine.[3][4]

Caption: Organometallic addition to 2-cyanopyridine workflow.

Causality Behind Experimental Choices

-

Reagent Selection: Both heptylmagnesium bromide (Grignard) and heptyllithium are effective. Grignard reagents are often preferred for their lower cost and easier preparation, while organolithiums can offer higher reactivity if needed.[3][5]

-

Solvent: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are mandatory. These solvents are crucial for stabilizing the organometallic reagent and preventing its premature quenching by protic sources.[6]

-

Anhydrous Conditions: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) and with scrupulously dried glassware and reagents. Organometallic reagents react violently with water and oxygen.[6]

-

Workup: A careful acidic workup is required to both protonate the imine intermediate and hydrolyze it to the ketone.

Detailed Experimental Protocol: Grignard Addition to 2-Cyanopyridine

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

1-Bromoheptane

-

Anhydrous diethyl ether (Et₂O)

-

2-Cyanopyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine.

-

Add a solution of 1-bromoheptane (1.0 eq) in anhydrous Et₂O (50 mL) dropwise via the dropping funnel. The reaction should initiate spontaneously (indicated by heat evolution and disappearance of the iodine color). If not, gentle warming may be required. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent (heptylmagnesium bromide).

-

Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2-cyanopyridine (1.1 eq) in anhydrous Et₂O (30 mL) and add it dropwise to the stirred Grignard solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Workup and Purification: Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of 1 M HCl until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway II: Synthesis via Oxidation of a Secondary Alcohol

This two-step pathway offers an alternative that avoids the direct use of highly sensitive organometallic additions to nitrile or acid derivatives. It involves the initial synthesis of the corresponding secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol, followed by its oxidation to the ketone.

Step 1: Synthesis of 1-(Pyridin-2-yl)octan-1-ol

The precursor alcohol is readily synthesized via the Grignard reaction between 2-pyridinecarboxaldehyde and heptylmagnesium bromide. This is a standard and high-yielding transformation.[7]

Step 2: Oxidation to the Ketone

The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions. Several modern, mild oxidation reagents are suitable for this transformation.

-

Pyridinium Chlorochromate (PCC): A classic reagent for oxidizing secondary alcohols to ketones. It is relatively easy to handle but chromium-based reagents pose environmental concerns.

-

Dess-Martin Periodinane (DMP): A highly efficient and mild oxidant that works at room temperature and gives clean conversions with a simple workup.

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C). It is highly effective but requires careful temperature control and handling of malodorous byproducts.[8]

Caption: Two-step synthesis via alcohol oxidation.

Detailed Experimental Protocol: Dess-Martin Oxidation

Materials:

-

1-(Pyridin-2-yl)octan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve 1-(Pyridin-2-yl)octan-1-ol (1.0 eq) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin Periodinane (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the final product.

Pathway III: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for C-C bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent.[9][10] A notable strategy for ketone synthesis involves the coupling of 2-pyridyl esters with organoboron compounds.[11][12] This method benefits from mild reaction conditions and excellent functional group tolerance.

The key to this reaction's success is the coordination of the pyridine nitrogen to the palladium center, which facilitates the catalytic cycle. The reaction couples a readily available 2-pyridyl ester (e.g., methyl picolinate) with an octylboronic acid or its ester derivative.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors including scale, available starting materials, and laboratory capabilities.

| Pathway | Starting Materials | Key Reagents | Pros | Cons | Typical Yield |

| Grignard to Nitrile | 2-Cyanopyridine, 1-Bromoheptane | Mg, Anhydrous Solvents | High-yielding, reliable, one-pot after Grignard prep. | Requires strict anhydrous conditions, sensitive reagents. | 70-85% |

| Oxidation of Alcohol | 2-Pyridinecarboxaldehyde, 1-Bromoheptane | Grignard Reagent, Oxidant (e.g., DMP) | Modular, avoids nitrile, mild oxidation step. | Two distinct synthetic steps, chromium oxidants are toxic. | 65-80% (over 2 steps) |

| Pd Cross-Coupling | 2-Pyridyl Ester, Octylboronic Acid | Pd Catalyst, Ligand, Base | Very mild conditions, high functional group tolerance. | Catalyst cost, boronic acid availability/stability. | 75-90% |

Conclusion

The synthesis of this compound can be effectively achieved through several robust methodologies. For general laboratory scale and reliability, the Grignard addition to 2-cyanopyridine represents a highly effective and well-established pathway. The oxidation of the corresponding secondary alcohol provides a valuable alternative, particularly when the aldehyde precursor is more readily available than the nitrile. For syntheses involving complex substrates where functional group tolerance is paramount, palladium-catalyzed cross-coupling stands out as the state-of-the-art method, despite the higher initial cost of catalysts. The choice of pathway should be guided by a careful consideration of the factors outlined in the comparative analysis to ensure an efficient, safe, and successful synthesis.

References

- Vertex AI Search. (2018).

- Google Patents. (n.d.).

- YouTube. (2022).

- Brainly.in. (2018).

- Wikipedia. (n.d.). 2-Acetylpyridine.

- PubMed. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds.

- SciSpace. (n.d.). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds.

- ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.

- Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions.

- Vertex AI Search. (n.d.).

- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.

- Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Vertex AI Search. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.

- ACS Publications. (2025). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds.

- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.

- ChemicalBook. (n.d.). 1-PYRIDIN-2-YL-PENT-4-EN-1-OL synthesis.

- Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)

Sources

- 1. brainly.in [brainly.in]

- 2. askfilo.com [askfilo.com]

- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 7. 1-PYRIDIN-2-YL-PENT-4-EN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. (2005) | Hiroto Tatamidani [scispace.com]

Spectroscopic Blueprint of 1-(Pyridin-2-yl)octan-1-one: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 1-(Pyridin-2-yl)octan-1-one, a molecule featuring a pyridine heterocycle linked to an eight-carbon aliphatic chain via a ketone functional group, presents a compelling subject for spectroscopic analysis. Its structural motifs suggest potential applications where lipophilicity and the hydrogen-bonding capabilities of the pyridine nitrogen are crucial. This guide provides an in-depth technical exploration of the spectroscopic signature of this compound, offering researchers a foundational understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By delving into the causality behind experimental choices and the logic of spectral interpretation, this document serves as a practical resource for scientists engaged in synthesis, quality control, and drug development.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a polar aromatic head and a nonpolar aliphatic tail in this compound dictates its distinct spectroscopic properties. The following sections will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and MS, providing both predicted data and the rationale for their interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit characteristic signals for both the pyridine ring and the octanoyl chain.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[1]

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' (Pyridine) | 8.6 - 8.8 | Doublet | ~4-5 | 1H |

| H-4' (Pyridine) | 7.8 - 8.0 | Triplet of doublets | ~7-8, ~1-2 | 1H |

| H-3' (Pyridine) | 7.9 - 8.1 | Doublet | ~7-8 | 1H |

| H-5' (Pyridine) | 7.4 - 7.6 | Triplet | ~6-7 | 1H |

| H-2 (α-CH₂) | 3.0 - 3.2 | Triplet | ~7-8 | 2H |

| H-3 (β-CH₂) | 1.7 - 1.9 | Quintet | ~7-8 | 2H |

| H-4 to H-7 (-CH₂-)n | 1.2 - 1.5 | Multiplet | - | 8H |

| H-8 (γ-CH₃) | 0.8 - 1.0 | Triplet | ~7 | 3H |

Causality of Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. The proton at the 6'-position (H-6') is the most deshielded due to its proximity to both the nitrogen and the carbonyl group.[2]

-

α-Methylene Protons (H-2): The methylene group adjacent to the carbonyl (C=O) group is deshielded, appearing at a higher chemical shift compared to other methylene groups in the chain.[1]

-

Alkyl Chain Protons: The remaining protons of the octanoyl chain exhibit typical chemical shifts for aliphatic hydrocarbons, with overlapping signals in the 1.2-1.5 ppm region. The terminal methyl group (H-8) is the most shielded, appearing at the lowest chemical shift.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard proton-decoupled ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. For quantitative analysis, longer relaxation delays or the addition of a relaxation agent might be necessary.[3]

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm.[4]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.[3]

-

Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance and lower sensitivity of the ¹³C nucleus.[5]

-

-

Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[6]

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 200 - 205 |

| C-2' (Pyridine) | 152 - 155 |

| C-6' (Pyridine) | 148 - 150 |

| C-4' (Pyridine) | 136 - 138 |

| C-3' (Pyridine) | 126 - 128 |

| C-5' (Pyridine) | 121 - 123 |

| C-2 (α-CH₂) | 38 - 42 |

| C-3 (β-CH₂) | 24 - 28 |

| C-4 to C-7 (-CH₂-)n | 29 - 32 |

| C-8 (γ-CH₃) | 14 - 15 |

Causality of Chemical Shifts:

-

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and appears at the lowest field (highest ppm value), a characteristic feature of this functional group.[7]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the acyl substituent. The carbon attached to the nitrogen (C-2' and C-6') are significantly deshielded.[8]

-

Alkyl Chain Carbons: The carbons of the octanoyl chain show typical aliphatic chemical shifts. The α-carbon (C-2) is deshielded by the adjacent carbonyl group.

II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are commonly acquired using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or solid samples.

-

Instrument Preparation: Collect a background spectrum of the clean ATR crystal.[9]

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (Aromatic - Pyridine) | Medium-Weak |

| 2955 - 2850 | C-H stretch (Aliphatic - Octanoyl) | Strong |

| ~1700 | C=O stretch (Ketone) | Strong |

| ~1580, ~1470, ~1430 | C=C and C=N ring stretching (Pyridine) | Medium-Strong |

| ~1465 | C-H bend (Aliphatic CH₂) | Medium |

| ~1375 | C-H bend (Aliphatic CH₃) | Medium-Weak |

Causality of Absorption Bands:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1700 cm⁻¹. Conjugation with the pyridine ring may slightly lower this frequency compared to a simple aliphatic ketone.[10][11]

-

C-H Stretches: The spectrum will show distinct regions for aromatic C-H stretching (above 3000 cm⁻¹) from the pyridine ring and strong aliphatic C-H stretching (below 3000 cm⁻¹) from the octanoyl chain.[12]

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) appear in the 1600-1400 cm⁻¹ region.[13][14]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for confirming the molecular formula and elucidating the structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile enough to be vaporized in the ion source.[15]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[16][17]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₁₃H₁₉NO) is 205.30 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 205 is expected, corresponding to the intact molecular ion. The intensity of this peak may vary depending on the stability of the molecule under EI conditions.

Key Fragmentation Pathways:

The fragmentation of this compound is predicted to be dominated by cleavages adjacent to the carbonyl group and within the alkyl chain.

-

α-Cleavage: This is a very common fragmentation pathway for ketones.[18][19]

-

Cleavage of the C-C bond between the carbonyl and the alkyl chain results in the formation of a stable pyridinoyl cation at m/z = 106 . This is often a very prominent peak.

-

Cleavage of the bond between the carbonyl and the pyridine ring would lead to a heptanoyl cation at m/z = 113 .

-

-

McLafferty Rearrangement: Ketones with a γ-hydrogen on the alkyl chain can undergo this characteristic rearrangement.[19][20] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, pentene, C₅H₁₀). This would result in a fragment ion at m/z = 135 .

-

Other Alkyl Chain Fragmentations: Loss of alkyl radicals from the octanoyl chain will produce a series of peaks separated by 14 Da (CH₂). For example, loss of a propyl radical (C₃H₇•) would lead to a peak at m/z = 162.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides structural clues through predictable fragmentation patterns. This guide, by integrating predicted data with the underlying scientific principles and experimental methodologies, equips researchers with the necessary knowledge to confidently synthesize, identify, and utilize this compound in their scientific endeavors. The presented data and interpretations serve as a robust reference, ensuring the scientific integrity of future work involving this compound.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

-

Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]

-

The Journal of Chemical Physics. (2025, July 7). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]

-

University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ResearchGate. (2017, July 11). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elixirpublishers.com [elixirpublishers.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

1-(Pyridin-2-yl)octan-1-one mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(Pyridin-2-yl)octan-1-one

Abstract

This compound is a synthetic compound featuring a pyridine ring linked to an eight-carbon aliphatic chain via a ketone group. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active agents. The pyridine nucleus is a well-established pharmacophore, and long alkyl chains can confer specific binding properties. This guide synthesizes information from related pyridine-containing compounds to propose a putative mechanism of action for this compound, focusing on kinase inhibition. We present a comprehensive, step-by-step experimental framework for elucidating its molecular targets and validating its biological activity, designed for researchers in drug discovery and chemical biology.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its polar, ionizable nature often enhance the pharmacokinetic properties of parent molecules.[1] Compounds incorporating a pyridine moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][3][4][5]

Notably, derivatives such as pyridin-2-yl ureas have been identified as potent inhibitors of protein kinases, including Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-responsive signal transduction pathways.[6][7] Furthermore, pyridin-2-one structures have been shown to act as inhibitors of critical enzymes and even as non-competitive antagonists of receptors like the AMPA receptor.[8][9]

The structure of this compound, with its 2-acylpyridine core, is analogous to intermediates used in the synthesis of anti-inflammatory and analgesic drugs.[2] The octanoyl tail provides a significant hydrophobic component, suggesting potential interaction with hydrophobic pockets within a protein target, a common feature in the ATP-binding sites of protein kinases.

Based on this converging evidence from structurally related compounds, we hypothesize that This compound acts as a modulator of intracellular signaling cascades, likely through the direct inhibition of one or more protein kinases. This guide provides the scientific rationale and detailed experimental protocols to rigorously test this hypothesis.

Hypothesized Mechanism of Action: Kinase Inhibition

We propose that this compound functions as a Type I or Type II kinase inhibitor. The pyridine nitrogen and ketone oxygen could form hydrogen bonds with the hinge region of a kinase ATP-binding site, while the octanoyl chain occupies the adjacent hydrophobic pocket.

To visualize this proposed mechanism within a cellular context, consider a generic MAP kinase cascade, a frequent target of pyridinyl compounds.

Caption: Proposed inhibition of a MAP kinase cascade by this compound.

This diagram illustrates the compound potentially blocking the signaling cascade at an upstream kinase (like a MAPKKK), thereby preventing downstream events such as gene expression related to inflammation or apoptosis.

Experimental Validation Framework

A rigorous, multi-stage approach is required to identify the molecular target(s) and validate the mechanism of action. This framework ensures a self-validating system where results from one stage inform the design of the next.

Caption: A three-phase experimental workflow for mechanism of action elucidation.

Phase 1: Unbiased Target Identification

The initial step is to identify which proteins in the human proteome physically interact with this compound.

Protocol 1: Broad-Spectrum Kinase Inhibition Panel

This is a direct and efficient method to test our primary hypothesis.

-

Objective: To determine the inhibitory activity of the compound against a large, representative panel of human protein kinases.

-

Methodology:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against their kinase panel (e.g., KINOMEscan™, ADP-Glo™).

-

Screen at a primary concentration, typically 1 µM or 10 µM.

-

For any kinases showing significant inhibition (e.g., >50% inhibition), perform a follow-up dose-response curve to determine the dissociation constant (Kd) or IC50.

-

-

Rationale: This approach provides a rapid survey of the kinome, identifying high-affinity targets and giving an early indication of selectivity. The choice of a high screening concentration ensures that even moderate-affinity interactions are detected.

Protocol 2: Chemical Proteomics for Target Identification

This is an unbiased approach to find targets without pre-supposing a kinase interaction.

-

Objective: To isolate and identify cellular proteins that bind directly to an immobilized version of the compound.

-

Methodology:

-

Probe Synthesis: Synthesize an analogue of this compound with a linker arm and a reactive group (e.g., an alkyne for click chemistry) suitable for immobilization on affinity beads. The linker should be placed away from the key pharmacophore (pyridine-ketone) to minimize interference with binding.

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line or inflammatory cell line).

-

Affinity Pulldown:

-

Incubate the lysate with the immobilized compound (experimental condition).

-

In a parallel control experiment, incubate the lysate with beads alone and with beads plus an excess of the free, non-immobilized compound (competition control).

-

-

Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands from the experimental lane by mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: The competition control is critical. A true binding partner will be present in the experimental pulldown but significantly reduced or absent in the competition control, confirming the specificity of the interaction.

Phase 2: In Vitro Biochemical and Biophysical Validation

Once a putative target (e.g., "Kinase X") is identified, the interaction must be rigorously characterized.

Protocol 3: Enzyme Inhibition Kinetics

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition.[10]

-

Methodology:

-

Utilize a recombinant, purified version of Kinase X.

-

Perform a kinase activity assay (e.g., ADP-Glo™, which measures ATP consumption).

-

Titrate this compound across a wide concentration range (e.g., 1 nM to 100 µM) at a fixed ATP concentration (equal to the Km of ATP for that kinase).

-

Measure kinase activity at each concentration and plot the results to calculate the IC50 value.

-

To determine the mechanism (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the inhibitor and ATP.[11][12] Analyze the data using Lineweaver-Burk plots.

-

-

Rationale: The IC50 provides a quantitative measure of potency. The kinetic analysis reveals how the compound inhibits the enzyme, for instance, by competing with ATP at the active site, which would support our structural hypothesis.[12]

Table 1: Quantitative Data Summary for In Vitro Validation

| Parameter | Experimental Technique | Purpose | Example Result |

| Kd (Binding Affinity) | Surface Plasmon Resonance (SPR) | Measures on/off rates of binding | 150 nM |

| IC50 (Potency) | Enzyme Activity Assay | Measures functional inhibition | 250 nM |

| ΔH / ΔS (Thermodynamics) | Isothermal Titration Calorimetry (ITC) | Determines binding drivers | Enthalpically driven |

| Mechanism | Enzyme Kinetics (Lineweaver-Burk) | Defines mode of inhibition | ATP-competitive |

Phase 3: Target Engagement and Cellular Activity

The final phase confirms that the compound engages its intended target in a live-cell environment and produces a corresponding biological effect.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify that the compound binds to and stabilizes its target protein inside intact cells.

-

Methodology:

-

Treat intact cells with either the compound or a vehicle control (DMSO).

-

Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

-

Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting.

-

-

Rationale: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of Kinase X in compound-treated cells versus vehicle-treated cells is direct proof of target engagement.

Protocol 5: Downstream Signaling Pathway Analysis

-

Objective: To confirm that target engagement leads to modulation of the downstream signaling pathway.

-

Methodology:

-

Treat cells with an appropriate stimulus to activate the Kinase X pathway.

-

Co-treat with varying concentrations of this compound.

-

Lyse the cells and perform a Western blot to measure the phosphorylation status of a known, direct substrate of Kinase X.

-

-

Expertise & Causality: This experiment directly links the biochemical inhibition of the target to a functional cellular outcome. A dose-dependent decrease in substrate phosphorylation following compound treatment provides strong evidence for the proposed on-target mechanism of action.

Conclusion

While the precise mechanism of action for this compound remains to be empirically determined, its chemical structure strongly suggests a role as a modulator of protein kinase signaling. The octanoyl chain provides a distinct feature that may confer unique selectivity and potency. The comprehensive experimental framework outlined in this guide—progressing from unbiased target discovery to biochemical validation and cellular confirmation—provides a robust and self-validating pathway for definitively elucidating its biological function. This systematic approach is essential for advancing our understanding of this and other novel chemical entities in the drug discovery pipeline.

References

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations . PMC - NIH. [Link]

-

Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties . PubMed. [Link]

-

A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones . ResearchGate. [Link]

-

Biological activity pyridin-2-ones & pyrimidin-4-ones . ResearchGate. [Link]

-

1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity . PubMed. [Link]

-

Ibogaine . Wikipedia. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry . PMC - PubMed Central. [Link]

-

Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants . SciELO. [Link]

-

1-(pyridin-4-yl)octan-1-one (C13H19NO) . PubChem. [Link]

-

Pyridine and Its Biological Activity: A Review . Asian Journal of Research in Chemistry. [Link]

-

Enzyme inhibitor . Bionity.com. [Link]

-

One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction . MDPI. [Link]

-

11 A. Enzyme Inhibition (Part – 1 of 2) . YouTube. [Link]

-

Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor . PubMed. [Link]

-

Ligands of Adrenergic Receptors: A Structural Point of View . MDPI. [Link]

-

Inhibition - Enzymes - MCAT Content . Jack Westin. [Link]

-

Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics . PubMed Central. [Link]

-

Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure . PubMed Central. [Link]

-

Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness . PubMed. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of a (1H-benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) inhibitor of insulin-like growth factor I receptor kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme_inhibitor [bionity.com]

- 11. youtube.com [youtube.com]

- 12. jackwestin.com [jackwestin.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor for Targeted Cancer Therapy

This guide provides a comprehensive technical overview of Dabrafenib, a potent and selective inhibitor of BRAF kinase, for researchers, scientists, and drug development professionals. Dabrafenib, also known as GSK2118436, is a cornerstone in the targeted therapy of several cancers harboring specific BRAF mutations.

Core Compound Identification and Physicochemical Properties

Dabrafenib is chemically described as N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.[1][2] It is often administered as its mesylate salt, Dabrafenib Mesylate.[1][3]

| Property | Value | Source |

| CAS Number | 1195765-45-7 (Dabrafenib) | [2] |

| 1195768-06-9 (Dabrafenib Mesylate) | [3] | |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1][2] |

| Molar Mass | 519.56 g/mol | [4] |

| Melting Point | 214-216°C | [4] |

| Boiling Point | 653.7±65.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml). Very slightly soluble at pH 1. | [2][5] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of RAF kinases, with high selectivity for the mutated BRAF V600E protein.[2][6][7] The BRAF gene is a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, proliferation, and survival.[8]

In certain cancers, such as melanoma, a specific mutation in the BRAF gene (V600E) leads to a constitutively active BRAF protein.[8] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving oncogenesis.[9] Dabrafenib specifically binds to the ATP-binding site of the mutant BRAF V600E kinase, inhibiting its activity.[7][9] This blockade leads to decreased phosphorylation of MEK and ERK, ultimately resulting in G1 cell cycle arrest and apoptosis in tumor cells harboring the BRAF V600E mutation.[7][10]

Dabrafenib also demonstrates inhibitory activity against wild-type BRAF and CRAF, though with less potency compared to BRAF V600E.[7][11]

Caption: Dabrafenib inhibits the constitutively active mutant BRAF in the MAPK pathway.

Clinical Applications and Efficacy

Dabrafenib is primarily indicated for the treatment of patients with unresectable or metastatic melanoma with a BRAF V600E mutation.[12] Its use has expanded to include, in combination with the MEK inhibitor Trametinib, the treatment of:

-

BRAF V600E-positive unresectable or metastatic melanoma.[12]

-

Adjuvant treatment of BRAF V600E-mutated, stage III melanoma after surgical resection.[12]

-

Metastatic non-small cell lung cancer with a BRAF V600E mutation.[1]

-

Anaplastic thyroid cancer with a BRAF V600E mutation.[1]

Clinical trials have demonstrated the efficacy of Dabrafenib, both as a monotherapy and in combination with Trametinib. The combination therapy has shown improved progression-free survival and overall response rates in patients with BRAF-mutant melanoma.[9]

Experimental Protocols: Cell-Based Assay for BRAF Inhibition

Objective: To determine the in vitro efficacy of Dabrafenib in inhibiting the proliferation of BRAF V600E mutant cancer cells.

Materials:

-

BRAF V600E mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib (GSK2118436)

-

Dimethyl sulfoxide (DMSO)

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture A375 cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium.

-

Seed 5,000 cells per well in a 96-well plate and incubate overnight.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Dabrafenib in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

-

Treatment:

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of Dabrafenib.

-

Include a vehicle control (DMSO-containing medium).

-

Incubate the plate for 72 hours.

-

-

Cell Viability Assessment:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the Dabrafenib concentration.

-

Determine the IC₅₀ value (the concentration of Dabrafenib that inhibits 50% of cell growth).

-

Caption: Workflow for determining the IC₅₀ of Dabrafenib in a cell-based assay.

Resistance Mechanisms and Combination Therapies

A significant challenge in BRAF inhibitor therapy is the development of resistance. One common mechanism of acquired resistance is the reactivation of the MAPK pathway through various mechanisms, including mutations in NRAS or MEK.

To overcome this, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[13] This dual blockade of the MAPK pathway at two different points can delay the onset of resistance and improve clinical outcomes.[1] The combination of Dabrafenib and Trametinib has become a standard of care for several BRAF V600-mutated cancers.[12]

Safety and Adverse Effects

The most common side effects associated with Dabrafenib include hyperkeratosis, headache, fever, joint pain, papilloma, hair loss, and rash.[12] A notable adverse effect is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to the development of cutaneous squamous cell carcinomas and keratoacanthomas.[7] Combining Dabrafenib with a MEK inhibitor can reduce the incidence of these skin lesions.[7]

Conclusion

Dabrafenib is a highly effective targeted therapy for cancers driven by BRAF V600 mutations. Its mechanism of action, focused on the inhibition of the MAPK pathway, has revolutionized the treatment landscape for patients with specific types of melanoma, lung cancer, and thyroid cancer. The strategic combination with MEK inhibitors has further enhanced its efficacy and durability of response. Ongoing research continues to explore new applications and combination strategies to maximize the therapeutic potential of Dabrafenib.

References

-

R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Dabrafenib. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Dabrafenib Mesylate? Synapse. Retrieved from [Link]

-

MedSchool. (n.d.). Dabrafenib | Drug Guide. Retrieved from [Link]

-

DermNet. (n.d.). Key clinical-trial evidence for dabrafenib. Retrieved from [Link]

-

Ikonns. (n.d.). Dabrafenib Mesylate – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

ChemBK. (2024, April 10). Dabrafenib (GSK2118436). Retrieved from [Link]

-

ClinicalTrials.gov. (2023, August 30). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). Retrieved from [Link]

-

Mayo Clinic. (n.d.). A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma. Retrieved from [Link]

-

PharmaCompass. (n.d.). GSK2118436 Methane sulfonate salt. Retrieved from [Link]

-

Wikipedia. (n.d.). Dabrafenib. Retrieved from [Link]

Sources

- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medschool.co [medschool.co]

- 9. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Dabrafenib - Wikipedia [en.wikipedia.org]

- 13. clinicaltrials.eu [clinicaltrials.eu]

Investigating the Biological Potential of 1-(Pyridin-2-yl)octan-1-one: A Framework for Discovery

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of therapeutic agents due to its versatile chemical properties and biological recognition.[1][2][3] This guide focuses on 1-(Pyridin-2-yl)octan-1-one, a molecule comprising a pyridin-2-yl ketone core appended with a linear eight-carbon alkyl chain. While direct biological data for this specific compound is not extensively documented, its structural motifs—the 2-acylpyridine group known for metal chelation and hydrogen bonding, and a lipophilic octanoyl tail—suggest significant, unexplored therapeutic potential. This document presents a comprehensive framework for the systematic evaluation of this compound, outlining logical, field-proven workflows to investigate its potential anticancer, antimicrobial, and enzyme inhibitory activities. We provide not just protocols, but the strategic rationale behind each experimental choice, designed to build a robust biological profile for this promising compound.

Introduction and Rationale

The pursuit of novel chemical entities with therapeutic value is the cornerstone of drug discovery. Within the vast landscape of heterocyclic chemistry, pyridine-containing compounds are exceptionally prominent, found in natural products, pharmaceuticals, and agrochemicals.[1][4] The molecule this compound (CAS No. 898779-37-8)[5] presents a compelling case for investigation. It features a bidentate-capable chelating head (the pyridine nitrogen and ketone oxygen) and a substantial lipophilic tail (the octanoyl group). This amphipathic architecture is a classic hallmark of molecules designed to interact with biological membranes or lipophilic pockets within protein targets.

Derivatives of 2-acylpyridine and other pyridinyl ketones have demonstrated a wide array of biological effects, including potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.[6][7][8] The ketone functionality, in particular, has been shown to be a critical contributor to the antiproliferative activity in certain pyridine-based structures.[6] This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals to unlock the potential of this compound. We will proceed by postulating three primary avenues of bioactivity and detail the necessary workflows to validate these hypotheses.

Synthesis and Characterization

A robust biological evaluation begins with the unambiguous synthesis and characterization of the target compound. This compound can be synthesized via several established organometallic routes. A common approach involves the reaction of a 2-pyridyl organometallic reagent with an octanoyl electrophile.

Illustrative Synthesis Pathway: A Grignard-type reaction can be employed, starting from 2-bromopyridine.

-

Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form 2-pyridylmagnesium bromide.

-

Acylation: The resulting Grignard reagent is then reacted with octanoyl chloride at low temperature (e.g., 0 °C to room temperature) to yield this compound.

-

Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel.

Following synthesis, the compound's identity and purity must be rigorously confirmed using a suite of analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Avenue I: Investigation of Anticancer Activity

Rationale: The 2-acylpyridine scaffold is a recognized pharmacophore in oncology research.[6][9][10] Its ability to chelate essential metal ions like iron can disrupt critical cellular processes, such as the action of ribonucleotide reductase, an enzyme vital for DNA synthesis and repair in rapidly proliferating cancer cells.[11][12] The octanoyl chain may enhance the molecule's ability to cross cellular membranes, increasing its intracellular concentration and potential efficacy.

Hypothesized Mechanism of Action

We hypothesize that this compound may exert cytotoxic effects on cancer cells through a multi-pronged mechanism:

-

Disruption of Metal Homeostasis: Chelation of intracellular iron or zinc, leading to the generation of reactive oxygen species (ROS) and inhibition of metalloenzymes.

-

Induction of Apoptosis: Triggering programmed cell death pathways in response to cellular stress.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, preventing cancer cell division.[6]

Experimental Workflow for Anticancer Evaluation

A tiered approach is essential to efficiently evaluate the anticancer potential, moving from broad screening to detailed mechanistic studies.

Caption: Workflow for evaluating anticancer potential.

Key Experimental Protocols

Protocol 2.3.1: MTT Cytotoxicity Assay

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung)[7][13] in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clear comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |